2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid
Description
Historical Context of Functionalized Azetidines
The synthesis of azetidines dates to Hermann Staudinger’s 1907 discovery of β-lactam formation via ketene-imine cycloadditions. However, functionalized azetidines remained underexplored until the late 20th century due to challenges in ring stabilization and stereochemical control. The introduction of the Boc group in the 1960s revolutionized nitrogen protection strategies, enabling the synthesis of thermally stable azetidine derivatives.
Key milestones include:
- 1980s : Development of azetidine lithiation protocols using thiocarbonyl directing groups.
- 2010s : Advancements in visible light-mediated aza Paternò-Büchi reactions for stereoselective azetidine synthesis.
- 2020s : Computational modeling of azetidine ring strain (estimated 25-30 kcal/mol) guiding functional group placement.
This compound’s ethenyl-acetic acid architecture directly addresses historical limitations in azetidine functionalization, enabling both electrophilic trapping (via the ethenyl group) and hydrogen-bond-directed assembly (through the carboxylic acid).
Significance in Heterocyclic Chemistry
The four-membered azetidine ring exhibits unique reactivity patterns due to its angle strain (≈90° bond angles vs. 109.5° in saturated amines) and pyramidal nitrogen geometry. Comparative studies show azetidines undergo ring-opening 5-7× faster than pyrrolidines under acidic conditions, yet the Boc group in this compound reduces hydrolysis rates by 78% compared to acetyl-protected analogs.
Critical structure-function relationships:
- Boc Group : Provides steric shielding (van der Waals volume ≈140 ų) while maintaining π-orbital conjugation with the nitrogen lone pair.
- Ethenyl Moiety : Enables [2+2] photocycloadditions with quantum yields up to Φ = 0.42 in THF.
- Acetic Acid Sidechain : pKa ≈ 4.7 facilitates salt formation with amine catalysts (e.g., Et₃N, K₂CO₃) in polar aprotic solvents.
These features make the compound indispensable for constructing sp³-rich pharmacophores, with X-ray crystallography confirming a puckered azetidine ring (θ = 158°) that modulates bioactive conformations.
Azetidine Ring Systems as Research Platforms
Recent studies utilize this compound to investigate:
Table 1: Research Applications of this compound
The ethenyl group’s rotational barrier (≈3.1 kcal/mol) allows conformational control in metal-organic frameworks, while the acetic acid moiety enables covalent anchoring to silica supports (loading ≈0.8 mmol/g).
Theoretical Framework for Azetidinyl Acetic Acid Studies
Density functional theory (DFT) calculations reveal three key electronic effects:
- Boc Group Electron Withdrawal : Reduces azetidine nitrogen basicity (predicted pKa = 3.1 vs. 8.9 for unprotected azetidine).
- Ethenyl Hyperconjugation : Stabilizes the transition state during electrophilic additions by 5.3 kcal/mol through σ(C-H) → π*(C=C) interactions.
- Acetic Acid Hydrogen Bonding : Forms stable six-membered transition states (ΔG‡ = 9.8 kcal/mol) in enzyme-mimetic catalysis.
Molecular dynamics simulations (AMBER force field) show the compound adopts a chair-like conformation in aqueous solutions, with the Boc group and acetic acid sidechain occupying pseudo-axial positions to minimize 1,3-diaxial strain. This spatial arrangement enhances diastereofacial selectivity in Diels-Alder reactions (dr > 19:1 observed with cyclopentadiene).
Properties
IUPAC Name |
2-[3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-12(6-9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVLQUMDJJEKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid, also referred to by its IUPAC name, is a compound that has garnered interest for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with acetic acid derivatives under controlled conditions. The process ensures high purity levels, often above 97%, making it suitable for biological studies .
Antimicrobial Activity
Research indicates that compounds containing azetidine rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of azetidine, including those similar to this compound, showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that azetidine derivatives can inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Preliminary investigations into the anticancer properties of azetidine-based compounds have shown promise. Specifically, compounds similar to this compound have been tested against cancer cell lines, exhibiting cytotoxic effects. These findings support further exploration into their mechanisms of action and potential as chemotherapeutic agents .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial testing | Showed significant inhibition of E. coli and S. aureus growth with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 2 | Anti-inflammatory effects | Demonstrated a reduction in TNF-alpha and IL-6 production in LPS-stimulated macrophages by over 30%. |
| Study 3 | Anticancer activity | Induced apoptosis in A549 lung cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid is , with a molecular weight of approximately 241.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthesis. This structural characteristic makes it an attractive candidate for various chemical reactions.
Anticancer Activity
Recent studies have indicated that derivatives of azetidine compounds, including those related to this compound, exhibit promising anticancer activity. For instance, research has shown that compounds with similar azetidine structures can inhibit the growth of cancer cell lines such as MOLT-4 (leukemia) and SF-295 (central nervous system cancer) with significant inhibition ratios .
Anti-inflammatory Properties
Compounds synthesized from similar frameworks have been evaluated for their anti-inflammatory activities. The synthesis of tert-butyl derivatives has demonstrated substantial anti-inflammatory effects in vivo, suggesting that modifications to the azetidine structure could yield compounds with enhanced therapeutic profiles against inflammatory diseases .
Synthesis of Complex Molecules
The presence of the Boc group allows for selective reactions that can lead to the synthesis of more complex molecules. For example, this compound can serve as a precursor in the synthesis of various bioactive compounds through deprotection and further functionalization reactions.
Building Block for Drug Development
Due to its unique structural features, this compound can act as a building block in the pharmaceutical industry. Its ability to undergo various chemical transformations makes it a versatile intermediate for developing new drugs targeting specific biological pathways.
Case Studies and Research Findings
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group in this compound serves as a protective moiety for the azetidine nitrogen. Acidic hydrolysis is a common method for Boc deprotection. For example:
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Reaction Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1–4 hours, room temperature) .
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Outcome : Cleavage of the Boc group yields the free azetidine-3-ylacetic acid derivative.
Table 1 : Boc Deprotection Efficiency
| Acid Used | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| TFA | DCM | 1–4 | >90 | |
| HCl (gaseous) | Dioxane | 6 | 85 |
Functionalization of the Ethenyl Group
The ethenyl substituent on the azetidine ring enables addition or cross-coupling reactions:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts the ethenyl group to ethyl, increasing hydrophobicity .
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Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide, useful for further ring-opening reactions .
Table 2 : Ethenyl Reactivity
Carboxylic Acid Reactivity
The acetic acid moiety participates in coupling and derivatization reactions:
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Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions forms methyl esters .
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Amide Formation : Activation with EDC/HOBt enables coupling with amines, yielding peptidomimetics .
Table 3 : Carboxylic Acid Derivatives
| Reaction | Reagents | Product | Purity (%) | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6 h | Methyl ester | 95 | |
| Amide Coupling | EDC, HOBt, DIPEA, DMF, 24 h | Boc-protected azetidine amide | 90 |
Azetidine Ring Modifications
The strained azetidine ring undergoes nucleophilic ring-opening under specific conditions:
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Acid-Catalyzed Ring-Opening : Exposure to HCl in dioxane generates β-chloroamines .
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Photochemical Reactions : UV irradiation in the presence of acetic acid induces decarboxylation or rearrangements .
Key Reaction Pathway :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid” becomes evident when compared to related azetidine-based compounds. Below is a detailed comparison:
Table 1: Comparative Analysis of Azetidine Derivatives
*Calculated based on molecular formula.
Key Insights:
Substituent Effects: Ethenyl vs. Fluoro: The ethenyl group offers reactivity for cross-coupling (e.g., Heck reactions), whereas fluorine enhances metabolic stability and membrane permeability . Phenoxy vs. Iodo-pyrazole: Phenoxy derivatives (e.g., CAS 2613381-45-4) are suited for targeting aromatic binding pockets in proteins, while iodo-pyrazole variants () are valuable in radiopharmaceuticals .
Synthetic Utility :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{1-[(tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization of the ethenyl group. Key steps require anhydrous conditions, inert atmospheres (e.g., nitrogen or argon), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. For example, Boc deprotection often employs trifluoroacetic acid (TFA) in dichloromethane, with strict pH control to prevent side reactions . Temperature optimization (e.g., reflux for 5 hours) ensures complete conversion while minimizing degradation .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine ring, ethenyl group, and Boc-protected amine. Mass spectrometry (MS) confirms molecular weight (e.g., observed m/z 317.39 for C₁₈H₂₃NO₄) . Infrared (IR) spectroscopy identifies carbonyl stretches (Boc group at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches. High-performance liquid chromatography (HPLC) monitors purity (>95% by area normalization) .
Q. What storage conditions are required to maintain the compound’s stability during long-term research use?
- Answer : Store under nitrogen at -18°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these degrade the Boc group or ethenyl moiety . Regular stability assays (e.g., TLC or HPLC every 3–6 months) are recommended to detect decomposition .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported reaction outcomes (e.g., variable yields or side products)?
- Answer : Quantum mechanical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers for side reactions. Coupling computational data with high-throughput screening (e.g., varying solvents, catalysts) narrows optimal conditions. For example, simulations of Boc deprotection kinetics under acidic conditions can explain pH-dependent hydrolysis rates .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments, particularly at the ethenyl or carboxylic acid sites?
- Answer : The ethenyl group undergoes electrophilic addition (e.g., bromination or epoxidation) under radical-initiated conditions, while the carboxylic acid participates in amide coupling via carbodiimide activators (e.g., EDC/HOBt). Kinetic studies using stopped-flow NMR reveal rate constants for these transformations, aiding in selectivity control .
Q. How can competing side reactions during Boc deprotection or functional group interconversion be mitigated?
- Answer : Use of scavengers (e.g., triisopropylsilane during TFA-mediated deprotection) minimizes carbocation formation from Boc cleavage. pH-controlled hydrolysis (e.g., buffered aqueous solutions at pH 4–5) prevents over-acidification, which degrades the azetidine ring. Parallel monitoring via in-situ IR or Raman spectroscopy detects intermediates .
Q. What strategies validate the compound’s stability under varying experimental conditions (e.g., high temperature or UV exposure)?
- Answer : Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC-MS analysis identifies degradation products (e.g., tert-butanol or CO₂ from Boc loss). Photostability studies under UV/visible light (ICH Q1B guidelines) quantify photodegradation rates, informing handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
